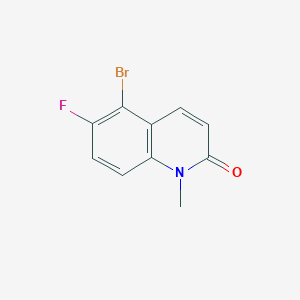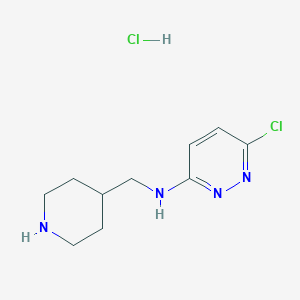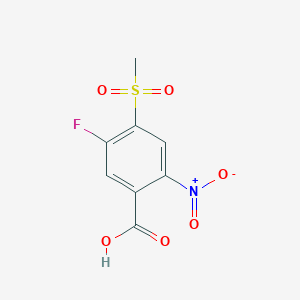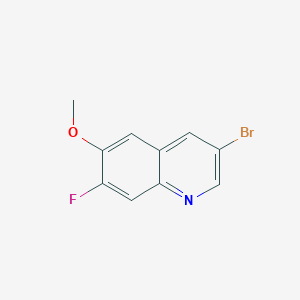
3-Bromo-7-fluoro-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Bromo-7-fluoro-6-methoxyquinoline typically involves the reaction of 3-fluoro-4-methoxyaniline with 2,2,3-tribromo propanal in the presence of acetic acid . The reaction proceeds through a series of steps including cyclization and bromination to yield the desired product. Industrial production methods often employ transition-metal catalyzed synthetic methodologies to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
3-Bromo-7-fluoro-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atom.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the quinoline ring.
Oxidation and Reduction: These reactions can be employed to further functionalize the compound, although specific conditions and reagents vary depending on the desired product.
Scientific Research Applications
3-Bromo-7-fluoro-6-methoxyquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, the incorporation of a fluorine atom into the quinoline ring enhances its biological activity by increasing its ability to inhibit enzymes and interact with bacterial cell walls . The bromine atom also plays a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Bromo-7-fluoro-6-methoxyquinoline can be compared with other fluorinated quinolines such as:
7-Fluoro-4-chloroquinoline: Known for its antibacterial activity.
5,6,8-Trifluoroquinoline: Used in the synthesis of liquid crystals.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Exhibits unique properties due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
3-bromo-7-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3 |
InChI Key |
GQJZIHNKXRGNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






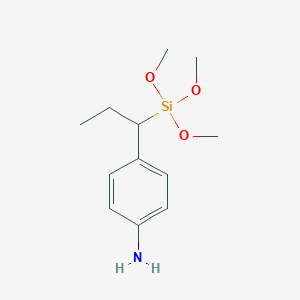
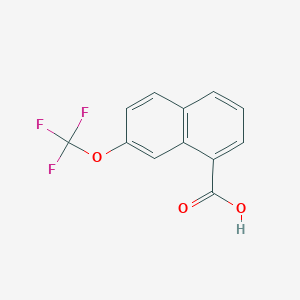
![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)



